molecular formula C12H17NO3 B5330079 2,4-diethoxy-N-methylbenzamide

2,4-diethoxy-N-methylbenzamide

Cat. No. B5330079
M. Wt: 223.27 g/mol
InChI Key: JVYIBTAOCBBFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethoxy-N-methylbenzamide (DEMB) is a synthetic compound that belongs to the class of N-alkyl amides. It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol. DEMB has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of ion channels, particularly sodium channels. 2,4-diethoxy-N-methylbenzamide has been shown to block sodium channels in a dose-dependent manner, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2,4-diethoxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of neurotransmitters such as glutamate and substance P. 2,4-diethoxy-N-methylbenzamide has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

2,4-diethoxy-N-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2,4-diethoxy-N-methylbenzamide is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of 2,4-diethoxy-N-methylbenzamide is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 2,4-diethoxy-N-methylbenzamide. One potential area of investigation is its use as a local anesthetic agent. Further studies are needed to determine the optimal dosage and administration route for 2,4-diethoxy-N-methylbenzamide to maximize its effectiveness as a local anesthetic. Another area of research is the development of new derivatives of 2,4-diethoxy-N-methylbenzamide with improved pharmacological properties. These derivatives may have enhanced potency, selectivity, or solubility compared to 2,4-diethoxy-N-methylbenzamide. Finally, the potential use of 2,4-diethoxy-N-methylbenzamide in the treatment of other neurological disorders, such as epilepsy and neuropathic pain, warrants further investigation.

Synthesis Methods

The synthesis of 2,4-diethoxy-N-methylbenzamide involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. The resulting compound is then reacted with an excess of diethylamine to form 2,4-diethoxy-N,N-diethylbenzamide, which is further methylated using methyl iodide to yield 2,4-diethoxy-N-methylbenzamide.

Scientific Research Applications

2,4-diethoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. 2,4-diethoxy-N-methylbenzamide has also been investigated for its potential use as a local anesthetic agent due to its ability to block sodium channels.

properties

IUPAC Name

2,4-diethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-9-6-7-10(12(14)13-3)11(8-9)16-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYIBTAOCBBFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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